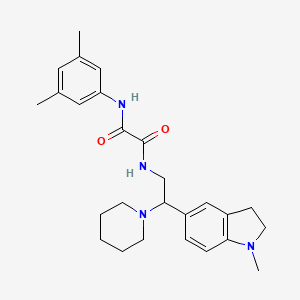

N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-18-13-19(2)15-22(14-18)28-26(32)25(31)27-17-24(30-10-5-4-6-11-30)20-7-8-23-21(16-20)9-12-29(23)3/h7-8,13-16,24H,4-6,9-12,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUJSNVXAXKCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the key steps in synthesizing N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

- Amide coupling : Formation of the oxalamide core via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Piperidine introduction : Nucleophilic substitution or reductive amination to incorporate the piperidin-1-yl group .

- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce trial numbers while identifying critical parameters .

Q. Which analytical techniques are essential for structural validation of this compound?

- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., 3,5-dimethylphenyl vs. indolinyl groups) via H and C chemical shifts .

- Mass spectrometry (HRMS) : Verify molecular weight (expected m/z ~450–500) and detect impurities .

- X-ray crystallography : Resolve 3D conformation to predict binding interactions with biological targets .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) using MTT assays, with IC values as primary metrics .

- Enzyme inhibition : Screen against kinases or GPCRs linked to the indoline moiety’s known targets (e.g., serotonin receptors) .

- Solubility assessment : Use HPLC or nephelometry in PBS/DMSO mixtures to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational methods improve reaction design and target identification for this compound?

- Reaction path prediction : Apply quantum mechanical calculations (e.g., DFT) to model transition states and optimize synthetic routes .

- Molecular docking : Simulate binding to proteins (e.g., PI3K or mTOR) using AutoDock Vina, focusing on the oxalamide’s hydrogen-bonding capacity .

- Machine learning : Train models on structural analogs (e.g., from PubChem) to predict ADMET properties or off-target effects .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain discrepancies .

- Metabolite identification : Use UPLC-QTOF to detect oxidative or hydrolytic degradation products that reduce efficacy .

- Formulation redesign : Employ nanoemulsions or cyclodextrin complexes to enhance solubility and stability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core modifications : Replace 3,5-dimethylphenyl with electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) to enhance π-π stacking .

- Side-chain variations : Substitute piperidine with morpholine or thiomorpholine to alter steric and electronic profiles (Table 1) .

Q. Table 1: Piperidine Analog Activity Comparison

| Derivative | IC (nM) | Solubility (µg/mL) |

|---|---|---|

| Piperidine (parent) | 120 | 8.2 |

| Morpholine | 95 | 12.5 |

| Thiomorpholine | 150 | 5.7 |

Q. What experimental approaches validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) between the compound and purified target proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins in lysates after compound treatment .

- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines to confirm mechanism .

Methodological Considerations

- Data reproducibility : Standardize reaction protocols (e.g., anhydrous conditions for amide coupling) and validate assays with positive controls (e.g., staurosporine for kinase inhibition) .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.